molecular formula C11H18F2O3 B1475628 2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid CAS No. 1809444-98-1

2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid

Cat. No. B1475628
CAS RN: 1809444-98-1
M. Wt: 236.26 g/mol
InChI Key: GQTLJGGHTYNJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid” is a synthetic compound that has gained increasing attention in the field of pharmaceutical research . It is used only for scientific research experiments .


Molecular Structure Analysis

The molecular formula of this compound is C10H16F2O3 . It consists of 10 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact molecular structure would require more specific information or advanced computational chemistry tools to determine.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 222 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, and solubility are not available .

Mechanism of Action

This compound has been mentioned in the context of P2X7 receptor antagonism . The P2X7 receptor is a nonselective cation channel activated by extracellular ATP, triggering the secretion of several proinflammatory substances . This receptor is involved in both innate and adaptive immune responses . Therefore, “2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid” might have potential therapeutic applications in inflammation and pain.

Safety and Hazards

The compound should be handled with care to avoid ingestion, inhalation, and skin contact . It may be harmful if swallowed, inhaled, or in contact with skin . After handling, thorough cleaning is recommended . If it gets into the eyes, it should be rinsed carefully with water for several minutes .

properties

IUPAC Name

2-(4,4-difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O3/c1-7(2)8(9(14)15)10(16)3-5-11(12,13)6-4-10/h7-8,16H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTLJGGHTYNJLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)C1(CCC(CC1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Reactant of Route 3
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Reactant of Route 4
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Reactant of Route 5
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid
Reactant of Route 6
2-(4,4-Difluoro-1-hydroxycyclohexyl)-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.